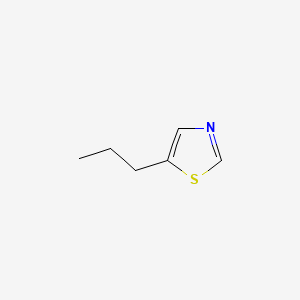

5-Propylthiazole

Description

Structure

3D Structure

Properties

CAS No. |

52414-82-1 |

|---|---|

Molecular Formula |

C6H9NS |

Molecular Weight |

127.21 g/mol |

IUPAC Name |

5-propyl-1,3-thiazole |

InChI |

InChI=1S/C6H9NS/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3 |

InChI Key |

RGPMCMYHWAEMSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Propylthiazole: Structure and Properties

This guide will, however, provide a general overview of the expected chemical structure and properties of 5-propylthiazole based on the known characteristics of the thiazole ring and related substituted thiazoles. It will also outline general synthetic approaches and spectroscopic characteristics that would be anticipated for this compound.

Chemical Structure

The chemical structure of this compound consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively, with a propyl group attached to the carbon atom at position 5.

Molecular Formula: C₆H₉NS

Structure:

Predicted Physical and Chemical Properties

While experimental data is unavailable, the following properties can be predicted based on the general characteristics of thiazole and its alkyl derivatives.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 127.21 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Thiazole and its simple alkyl derivatives are typically liquids at room temperature. |

| Odor | Pyridine-like, nutty, or savory | Thiazole-containing compounds are known for their characteristic odors and are often found in flavor and fragrance chemistry. |

| Boiling Point | Estimated 180-200 °C | Based on the boiling points of other propyl-substituted and similarly weighted thiazoles. The exact boiling point would depend on the substitution pattern. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone) | The thiazole ring provides some polarity, but the propyl group increases lipophilicity. |

| pKa | ~2.5 - 3.5 | The nitrogen atom in the thiazole ring is weakly basic. |

General Synthetic Approaches

The synthesis of 5-substituted thiazoles can be challenging. While the Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, it typically yields 2,4-disubstituted products. More specialized methods are required to achieve substitution at the 5-position.

One potential synthetic route could involve the Cook-Heilbron thiazole synthesis , which can produce 5-aminothiazoles.[1] Subsequent modification of the amino group would be necessary to introduce the propyl substituent, which can be a multi-step and complex process.

Another approach could involve the cyclization of α-amino acids or their derivatives .[1] For the synthesis of this compound, this might involve a starting material like 2-amino-3-propyl-propanoic acid, though this is a speculative pathway without direct literature precedent for this specific product.

A generalized workflow for a potential synthesis is outlined below.

Experimental Workflow: Potential Synthesis of this compound

Caption: A generalized workflow for the potential synthesis of this compound.

Anticipated Spectroscopic Data

Should this compound be synthesized, its structure could be confirmed using standard spectroscopic techniques. The expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | - δ ~8.5-8.8 ppm (s, 1H) - δ ~7.5-7.8 ppm (s, 1H) - δ ~2.7-3.0 ppm (t, 2H) - δ ~1.6-1.9 ppm (m, 2H) - δ ~0.9-1.1 ppm (t, 3H) | - H2 proton of the thiazole ring. - H4 proton of the thiazole ring. - Methylene group adjacent to the thiazole ring (-CH₂-). - Methylene group of the propyl chain (-CH₂-). - Methyl group of the propyl chain (-CH₃). |

| ¹³C NMR | - δ ~150-160 ppm - δ ~140-150 ppm - δ ~120-130 ppm - δ ~30-35 ppm - δ ~20-25 ppm - δ ~10-15 ppm | - C2 of the thiazole ring. - C4 of the thiazole ring. - C5 of the thiazole ring. - Methylene carbon adjacent to the ring. - Methylene carbon of the propyl chain. - Methyl carbon of the propyl chain. |

| IR Spectroscopy | - ~3100-3000 cm⁻¹ (C-H stretch, aromatic) - ~2960-2850 cm⁻¹ (C-H stretch, aliphatic) - ~1600-1450 cm⁻¹ (C=C and C=N stretching) - ~1100-1000 cm⁻¹ (Ring vibrations) | - Stretching vibrations of the C-H bonds on the thiazole ring. - Stretching vibrations of the C-H bonds of the propyl group. - Characteristic aromatic and heteroaromatic ring stretching vibrations. - Skeletal vibrations of the thiazole ring. |

| Mass Spectrometry | - Molecular ion (M⁺) at m/z = 127 - Fragments corresponding to the loss of alkyl groups (e.g., [M-15]⁺, [M-29]⁺) | - The mass of the intact molecule. - Fragmentation pattern typical for alkyl-substituted aromatic compounds. |

Biological Activity and Signaling Pathways

There is no available information on the biological activity of this compound. The thiazole ring is a common scaffold in many biologically active compounds, including pharmaceuticals and natural products.[2][3] These compounds exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] The biological activity of any given thiazole derivative is highly dependent on the nature and position of its substituents.

Without experimental data, it is not possible to create a diagram of a signaling pathway involving this compound. A hypothetical logical relationship for drug discovery involving a novel thiazole derivative is presented below.

Logical Relationship: Thiazole Derivative Drug Discovery

Caption: A simplified logical workflow for the discovery of new drugs based on a thiazole scaffold.

Conclusion

While a detailed technical guide for this compound cannot be provided due to the lack of specific experimental data, this document offers a general overview of its expected structure and properties based on the well-established chemistry of thiazoles. The synthesis of 5-substituted thiazoles presents a chemical challenge, and the absence of literature on this compound suggests it has not been a significant target for synthesis or research. Further experimental work would be required to fully characterize this compound and explore its potential applications. Researchers interested in this specific molecule would need to undertake its synthesis and subsequent analytical characterization.

References

An In-depth Technical Guide on the Natural Occurrence of Alkylthiazoles in Food, with a Focus on 5-Propylthiazole Analogs

Introduction

Thiazoles are a class of sulfur-containing heterocyclic compounds that contribute significantly to the aroma and flavor of a wide variety of foods. Their presence is predominantly a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing. This guide provides a comprehensive overview of the natural occurrence of alkylthiazoles in food, with a particular focus on providing quantitative data, detailed experimental protocols for their analysis, and a visualization of their formation pathways, as specific data for 5-propylthiazole is limited in published literature. The information presented is intended for researchers, scientists, and drug development professionals interested in food chemistry and flavor science.

Quantitative Data on Alkylthiazole Occurrence

| Alkylthiazole | Food Matrix | Concentration (μg/kg) | Reference |

| 2,4,5-Trimethylthiazole | Roasted Peanuts | 69 | [1] |

| 2-Isobutyl-3-methylpyrazine | Roasted Peanuts | Not specified as a thiazole | [1] |

| 2-Acetylthiazole | Processed Foods | Not Quantified | [2][3] |

| 4-Methyl-5-vinylthiazole | Cocoa, Roasted Nuts | Potent Aroma Chemical | [4] |

Note: The data presented is representative of alkylthiazoles found in thermally processed foods and is intended to provide a quantitative context in the absence of specific data for this compound.

Experimental Protocols for Alkylthiazole Analysis

The analysis of volatile and semi-volatile compounds like alkylthiazoles from complex food matrices typically involves extraction and concentration followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-less technique used for this purpose. Below is a detailed, representative protocol for the analysis of alkylthiazoles in a food matrix such as roasted nuts or coffee beans.

Objective: To extract, identify, and quantify alkylthiazoles from a solid food matrix.

Materials and Equipment:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME autosampler or manual holder

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical balance

-

Grinder or food processor

-

Incubator/heating block with agitation

Procedure:

-

Sample Preparation:

-

Homogenize the food sample (e.g., roasted peanuts) to a fine powder using a grinder.

-

Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

-

(Optional) Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a target thiazole) for quantitative analysis.

-

Immediately seal the vial with a magnetic screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in the incubator/heating block of the autosampler.

-

Equilibrate the sample at 60°C for 15 minutes with agitation to promote the release of volatile compounds into the headspace.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC, typically set at 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify the alkylthiazoles by comparing their mass spectra with reference spectra from a library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

For quantification, create a calibration curve using standard solutions of the target alkylthiazoles with the internal standard.

-

Visualization of Formation Pathways and Experimental Workflow

The formation of alkylthiazoles in food is intricately linked to the Maillard reaction. The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in this pathway and the experimental workflow for their analysis.

Caption: Generalized Maillard reaction pathway for alkylthiazole formation.

Caption: Workflow for the analysis of alkylthiazoles in food using HS-SPME-GC-MS.

Alkylthiazoles are important contributors to the flavor profiles of many cooked and roasted foods. While the natural occurrence of the specific compound this compound is not well-documented, the study of its structural analogs provides valuable insights into its likely presence and sensory impact. The formation of these compounds is a direct consequence of the Maillard reaction, and their analysis requires sensitive and specific analytical techniques such as HS-SPME-GC-MS. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and professionals working in the fields of food science, flavor chemistry, and product development. Further research is warranted to specifically quantify this compound in various food matrices and to fully elucidate its sensory properties and contribution to food aroma.

References

Spectroscopic Profile of 5-Propylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Propylthiazole. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | H2 (Thiazole ring) |

| ~7.7 | Singlet | 1H | H4 (Thiazole ring) |

| ~2.8 | Triplet | 2H | -CH₂- (Propyl chain, α to ring) |

| ~1.7 | Sextet | 2H | -CH₂- (Propyl chain, β to ring) |

| ~0.9 | Triplet | 3H | -CH₃ (Propyl chain, γ to ring) |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C2 (Thiazole ring) |

| ~148 | C5 (Thiazole ring) |

| ~138 | C4 (Thiazole ring) |

| ~30 | -CH₂- (Propyl chain, α to ring) |

| ~23 | -CH₂- (Propyl chain, β to ring) |

| ~13 | -CH₃ (Propyl chain, γ to ring) |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Thiazole ring) |

| 2960-2850 | Strong | C-H stretch (Propyl chain) |

| ~1600 | Medium | C=N stretch (Thiazole ring) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1100 | Medium | Ring vibration |

| Sample Phase: Liquid film |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 127 | High | [M]⁺ (Molecular Ion) |

| 98 | Medium | [M - C₂H₅]⁺ |

| 84 | Medium | [M - C₃H₇]⁺ |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual experimental parameters may vary depending on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-160 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the easiest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1][2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[1][2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded to subtract the absorbance of air (CO₂ and H₂O).

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.[2]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for volatile compounds, which separates the sample from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the loss of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.[3]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z is typically the molecular ion, and its mass provides the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Discovery and history of 5-Propylthiazole in flavor chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazoles are a significant class of heterocyclic compounds that contribute to the flavor profiles of a wide variety of thermally processed foods. Their characteristic nutty, roasted, and sometimes meaty aromas are primarily formed through the Maillard reaction. This technical guide focuses on 5-propylthiazole, a member of the alkylthiazole family. Due to a scarcity of research focused specifically on this compound, this document provides a comprehensive overview of the discovery, history, and flavor chemistry of alkylthiazoles as a class, with specific data points for propyl-substituted thiazoles where available. It covers their formation pathways, synthesis, analytical characterization, and sensory properties, providing a foundational understanding for researchers in flavor chemistry and related fields.

Introduction: The Significance of Thiazoles in Flavor

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. First discovered in the late 19th century, their importance in flavor chemistry was not recognized until the mid-20th century with the advent of modern analytical techniques like gas chromatography-mass spectrometry (GC-MS). These compounds are now known to be key contributors to the desirable aromas of roasted, cooked, and processed foods, including coffee, nuts, and meat.[1][2] The diverse range of substituents on the thiazole ring gives rise to a wide spectrum of aroma profiles, from green and vegetable-like to nutty, roasted, and meaty.

Discovery and History

The history of thiazoles in flavor chemistry is intrinsically linked to the study of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. While the Maillard reaction was first described by Louis-Camille Maillard in 1912, the specific flavor compounds generated, including thiazoles, were identified much later.

The first significant breakthrough in identifying a thiazole as a key flavor compound was the discovery of 4-methyl-5-vinylthiazole in cocoa. Since then, numerous thiazole derivatives have been identified in a vast array of food products. The general timeline of the discovery and understanding of thiazoles in flavor science has progressed from initial identification in complex food matrices to the elucidation of their formation pathways and the synthesis of novel thiazole derivatives for use as flavor ingredients.

Formation of this compound and other Alkylthiazoles

The primary pathway for the formation of this compound and other alkylthiazoles in food is the Maillard reaction.[3][4] Specific precursors and reaction conditions can influence the type and concentration of the resulting thiazoles.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that involves a cascade of reactions. The key precursors for thiazole formation are:

-

Sulfur Source: Primarily the sulfur-containing amino acid cysteine.

-

Carbonyl Source: Reducing sugars (e.g., glucose, fructose) and their degradation products, such as dicarbonyl compounds (e.g., glyoxal, methylglyoxal).

-

Nitrogen Source: Amino acids.

The general mechanism involves the Strecker degradation of cysteine, which produces hydrogen sulfide (H₂S) and ammonia (NH₃). These reactive intermediates then react with dicarbonyl compounds to form the thiazole ring. The specific alkyl substituents on the thiazole ring are derived from the structure of the dicarbonyl compounds. While the precise precursors for this compound have not been definitively identified in the literature, it is hypothesized to form from the reaction of H₂S, NH₃, and a dicarbonyl compound containing a propyl group.

Figure 1. General formation pathway of alkylthiazoles via the Maillard reaction.

Factors Influencing Formation

Several factors can influence the formation of alkylthiazoles during the Maillard reaction:

-

Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of Maillard reaction products, including thiazoles.

-

pH: The pH of the system can affect the rate of the Maillard reaction and the profile of the resulting flavor compounds.

-

Precursor Concentration: The relative concentrations of amino acids, reducing sugars, and other precursors will dictate the types and amounts of thiazoles formed.

-

Water Activity: Water activity plays a crucial role, with intermediate levels often promoting the highest reaction rates.

Synthesis of this compound and Derivatives

While specific synthetic routes for this compound are not extensively detailed in readily available literature, general methods for the synthesis of 5-substituted and other alkylthiazoles are well-established. These methods are crucial for obtaining pure standards for analytical and sensory studies.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazoles. It involves the reaction of a thioamide with an α-haloketone. For the synthesis of a this compound derivative, an appropriately substituted α-haloketone would be required.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles from the reaction of an α-aminonitrile with carbon disulfide or a related reagent. This method could potentially be adapted for the synthesis of this compound derivatives.

Other Synthetic Approaches

Numerous other methods for the synthesis of substituted thiazoles have been developed, often utilizing multicomponent reactions or novel catalytic systems to improve yields and substrate scope.[5][6][7]

Figure 2. General workflow for the synthesis and characterization of thiazoles.

Analytical Characterization

The identification and quantification of this compound and other volatile flavor compounds in complex food matrices rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Olfactometry (GC-O)

GC-O combines gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a detector (such as a mass spectrometer) and a sniffing port, allowing a trained panelist to describe the odor of each compound. This technique is invaluable for identifying which of the hundreds of volatile compounds in a food are actually contributing to its aroma.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of synthesized thiazoles. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

Flavor Profile and Sensory Data

The flavor profile of a compound is determined by its chemical structure. While specific sensory data for this compound is limited, the flavor of alkylthiazoles is generally influenced by the nature and position of the alkyl substituents.

| Compound | Reported Flavor/Aroma Profile | Sensory Threshold (in water) | Reference |

| 4-Butyl-5-propylthiazole | Potent bell pepper aroma | 0.003 ppb | [8] |

| 2-Isobutylthiazole | Green, tomato-like | - | [2] |

| 2-Acetylthiazole | Nutty, popcorn-like | - | [2] |

| Various Alkylthiazoles | Green, nutty, roasted, meaty, sulfury | Varies | [2][8] |

Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide context.

Quantitative Data

The concentration of thiazoles in food can vary significantly depending on the food matrix and the processing conditions. Techniques like stable isotope dilution assays are often used for accurate quantification. Unfortunately, specific quantitative data for the occurrence of this compound in food products is not available in the reviewed scientific literature.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following sections outline general methodologies that can be adapted for the study of this compound.

General Protocol for Thiazole Synthesis (Hantzsch Method)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide in a suitable solvent (e.g., ethanol).

-

Addition of Reagent: Slowly add the α-haloketone to the solution.

-

Reaction: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

-

Characterization: Confirm the structure of the purified product using NMR and MS analysis.

General Protocol for GC-MS Analysis of Volatiles

-

Sample Preparation: Volatiles can be extracted from the food matrix using methods such as solvent extraction, solid-phase microextraction (SPME), or steam distillation.

-

GC Separation: Inject the extracted volatiles into a GC equipped with an appropriate capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up to separate the compounds based on their boiling points.

-

MS Detection: The eluting compounds are ionized (typically by electron impact) and the resulting fragments are detected by a mass spectrometer.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the compounds of interest by comparing them to a library of known compounds and using internal standards.

General Protocol for Sensory Evaluation (Threshold Determination)

-

Panelist Training: Select and train a panel of sensory assessors to recognize and rate the intensity of specific aromas.

-

Sample Preparation: Prepare a series of dilutions of the pure compound in a neutral medium (e.g., water or deodorized oil).

-

Testing: Present the samples to the panelists in a randomized and blind manner, often using a triangle test or a 3-alternative forced-choice (3-AFC) method.

-

Data Analysis: Determine the detection threshold as the concentration at which a statistically significant portion of the panel can correctly identify the sample containing the odorant.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature regarding signaling pathways directly associated with the perception of this compound. The perception of aroma compounds, in general, involves the interaction of the volatile molecule with olfactory receptors in the nasal cavity, which then triggers a signal cascade to the brain.

Figure 3. A simplified, general diagram of an olfactory signaling pathway.

Conclusion and Future Directions

While the broader class of alkylthiazoles is well-recognized for its significant contribution to food flavor, specific research on this compound is notably lacking. This guide has synthesized the available information on alkylthiazoles to provide a foundational understanding that can be applied to the study of this specific compound. Future research should focus on:

-

The definitive identification and quantification of this compound in a variety of food matrices.

-

The elucidation of its specific formation pathways in the Maillard reaction, including the identification of its key precursors.

-

The synthesis of pure this compound to enable comprehensive sensory analysis and determination of its flavor profile and sensory threshold.

-

Investigation into its potential biological activities and interactions with olfactory receptors.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the role of this compound in the complex world of flavor chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. adv-bio.com [adv-bio.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

5-Propylthiazole CAS number and molecular weight

Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number and detailed molecular weight for the unsubstituted compound 5-Propylthiazole could not be definitively identified. This suggests that this specific isomer may be a rare or novel compound with limited publicly available data.

This guide will therefore focus on closely related and well-characterized propyl-substituted thiazole derivatives. The information presented for these related compounds can provide valuable insights for researchers, scientists, and drug development professionals working with thiazole-based molecules.

Related Propyl-Thiazole Derivatives

Several propyl-substituted thiazole isomers are documented, and their properties are summarized below. These compounds share the core thiazole ring and a propyl substituent, making them relevant for understanding the potential characteristics of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Ethyl-5-propylthiazole | 57246-61-4 | C8H13NS | 155.26 |

| 2-Ethyl-4-propylthiazole | 41981-67-3 | C8H13NS | 155.26 |

| 2-Methyl-5-propylthiazole | 52414-83-2 | C7H11NS | 141.23 |

| (2-propyl-1,3-thiazol-5-yl)methanol | 56012-34-1 | C7H11NOS | 157.23 |

| 2-propyl-1,3-thiazole-5-carboxylic acid | 30709-69-4 | C7H9NO2S | 171.22 |

Experimental Protocols: Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives is a well-established area of organic chemistry. The following sections outline general experimental approaches that can be adapted for the synthesis of various substituted thiazoles.

Hantzsch Thiazole Synthesis

A foundational method for thiazole synthesis is the Hantzsch reaction. This involves the condensation of a α-haloketone with a thioamide.

General Workflow for Hantzsch Thiazole Synthesis:

Caption: General workflow for the Hantzsch thiazole synthesis.

Detailed Methodology:

-

Reaction Setup: The α-haloketone and thioamide are dissolved in a suitable solvent, typically a lower alcohol like ethanol.

-

Reaction Conditions: The mixture is heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up: After the reaction is complete, the solvent is often removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure thiazole derivative.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide or a related reagent.

Logical Relationship in Cook-Heilbron Synthesis:

Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.

Detailed Methodology:

-

Reactant Mixture: The α-aminonitrile is reacted with carbon disulfide, often in the presence of a base.

-

Intermediate Formation: An intermediate dithiocarbamate is formed.

-

Cyclization: This intermediate undergoes an intramolecular cyclization to form the 5-aminothiazole ring.

-

Isolation: The product is then isolated and purified.

Signaling Pathways Involving Thiazole-Containing Molecules

Thiazole rings are present in a variety of biologically active molecules and drugs. While a specific signaling pathway for this compound is unknown, many thiazole-containing compounds are known to interact with key cellular pathways. For example, the thiazolidinedione class of drugs acts as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.

Simplified PPARγ Signaling Pathway:

Caption: Simplified signaling pathway of thiazolidinedione drugs via PPARγ.

This diagram illustrates how a thiazole-containing ligand can initiate a cascade of events leading to changes in gene expression and ultimately, physiological effects. This serves as a general example of how a novel thiazole derivative might be investigated for its biological activity.

Toxicological Profile of 5-Propylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment.

Introduction

5-Propylthiazole is a heterocyclic compound belonging to the thiazole class, characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a propyl group attached at the fifth position. It is utilized as a flavoring agent in the food industry. This technical guide provides a summary of the available toxicological data for this compound, outlines the experimental protocols for key studies, and highlights existing data gaps to inform future research and safety evaluations.

Acute Toxicity

Oral Toxicity

The acute oral toxicity of this compound has been determined in rats.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 862 mg/kg | [1] |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity study for this compound would typically follow a protocol similar to the now-deleted OECD Test Guideline 401.[2][3][4] This guideline has been replaced by alternative methods such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425) to reduce animal usage.

A typical study design involves the following steps:

-

Test Animals: Healthy, young adult rats of a single sex (or both sexes if significant differences are expected) are used. Animals are acclimatized to laboratory conditions before the study.

-

Dosage: The test substance is administered in a single dose by gavage. A range of doses is used to determine the lethal dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any pathological changes.

-

LD50 Calculation: The LD50, the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated from the mortality data.

Experimental Workflow for Acute Oral Toxicity Study

Caption: Workflow for a typical acute oral toxicity study.

Irritation and Corrosivity

This compound has been identified as a substance that can cause skin corrosion and serious eye damage.[1]

Table 2: Irritation and Corrosivity Data for this compound

| Test | Species | Result | Reference |

| Skin Corrosion/Irritation | Rabbit | Corrosive | [1] |

| Serious Eye Damage/Irritation | - | Causes serious eye damage | [1] |

Skin Corrosion/Irritation

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

The assessment of skin corrosion and irritation potential is typically conducted following OECD Guideline 404.[1][5][6][7]

-

Test Animal: The albino rabbit is the recommended species.[5]

-

Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of clipped skin. The application site is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[1][5]

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).[1]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Classification: Based on the scores, the substance is classified for its potential to cause skin irritation or corrosion.

Experimental Workflow for Dermal Irritation/Corrosion Study

Caption: Workflow for a dermal irritation/corrosion study.

Serious Eye Damage/Irritation

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

The potential for a substance to cause serious eye damage or irritation is assessed using a protocol similar to OECD Guideline 405.[8][9][10]

-

Test Animal: The albino rabbit is the recommended species.[8]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[8]

-

Scoring: Lesions are scored based on a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Caption: Decision logic for the Ames test.

Carcinogenicity and Reproductive Toxicity

Similar to genotoxicity, there is no data available regarding the carcinogenic or reproductive toxicity of this compound. [1]

Regulatory Context and Data Gaps

This compound is used as a flavoring substance. The safety of flavoring substances is evaluated by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations often consider the chemical structure, anticipated intake levels, and available toxicological data for the substance and structurally related compounds.

The primary data gaps for this compound are in the areas of:

-

Genotoxicity: The absence of an Ames test or other in vitro/in vivo genotoxicity assays is a critical missing piece of information for a comprehensive safety assessment.

-

Carcinogenicity: Long-term carcinogenicity studies have not been conducted.

-

Reproductive and Developmental Toxicity: There is no information on the potential effects of this compound on reproduction or development.

-

Sub-chronic and Chronic Toxicity: Data on the effects of repeated or long-term exposure is not available.

Conclusion

The available toxicological data for this compound is limited to acute oral toxicity and skin/eye irritation studies. The compound has an oral LD50 of 862 mg/kg in rats and is classified as corrosive to the skin and capable of causing serious eye damage. Significant data gaps exist, most notably in the areas of genotoxicity, carcinogenicity, and reproductive toxicity. For a more complete understanding of the toxicological profile of this compound, further studies addressing these endpoints are necessary. Researchers and drug development professionals should exercise caution and consider these data gaps when handling or evaluating this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Olfactory Threshold of 5-Propylthiazole in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory threshold of 5-Propylthiazole in water. Due to the limited availability of direct olfactory threshold data for this compound, this document presents a compilation of olfactory and flavor threshold data for structurally related thiazole compounds. Furthermore, it details standardized experimental protocols for determining olfactory thresholds in aqueous solutions and illustrates the general olfactory signaling pathway.

Data on Olfactory and Flavor Thresholds of Thiazole Derivatives

| Compound | Threshold Type | Medium | Threshold Value | Reference(s) |

| 4-Butyl-5-propylthiazole | Flavor | Water | 0.003 ppb | [cite: 2 (from previous step)] |

| 2-Acetylthiazole | Flavor | Water | 10 ppb | [1] |

| Benzothiazole | Odor | Water | 80 ppb | [1] |

| 2-Mercaptobenzothiazole | Odor | Water | 1,760 ppb (1.76 ppm) | [2] |

| 2-Isobutylthiazole | Odor | Water | 2-3.5 ppb |

Experimental Protocols for Olfactory Threshold Determination in Water

The determination of the olfactory threshold of a compound in water is a critical aspect of sensory science. Standardized methods are employed to ensure the reliability and reproducibility of the results. The following is a synthesized protocol based on established methods such as ASTM D1292 and Standard Methods 2150 B. [cite: 1 (from previous step), 3 (from previous step)]

Panelist Selection and Training

-

Selection Criteria: A panel of at least five to ten individuals should be selected. [cite: 3 (from previous step)] Panelists should be non-smokers, free from colds or allergies, and should not have recently consumed items with strong flavors or odors (e.g., coffee, chewing gum).

-

Training: Panelists should be trained to recognize and describe different types of odors. Their sensitivity to a standard odorant should be tested to ensure they are within a normal range.

Preparation of Odor-Free Water

Odor-free water is essential for the preparation of dilutions. It can be prepared by passing distilled or deionized water through a bed of activated carbon. The quality of the odor-free water should be verified by the sensory panel before use.

Sample Preparation and Dilution Series

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

-

Aqueous Stock Solution: Prepare an aqueous stock solution by diluting the primary stock solution with odor-free water. The concentration of the solvent should be kept below its own odor threshold.

-

Dilution Series: Create a series of dilutions from the aqueous stock solution using odor-free water. The dilution factor should be consistent (e.g., a geometric progression with a factor of 2 or 3). The series should span a range from a concentration that is clearly perceptible to one that is expected to be below the threshold.

Sensory Evaluation Procedure (Ascending Concentration Series)

-

Presentation: Present the samples to the panelists in identical, odor-free glass flasks with ground-glass stoppers. The flasks should be coded with random numbers. A flask containing only odor-free water should be included as a blank.

-

Evaluation: Panelists should shake the flask, remove the stopper, and sniff the contents. They should then indicate whether they can detect an odor different from the blank.

-

Ascending Order: The samples are presented in order of increasing concentration.

-

Threshold Determination: The individual threshold for each panelist is the lowest concentration at which the odor is reliably detected. The group's olfactory threshold is typically calculated as the geometric mean of the individual thresholds.

Visualizations

Experimental Workflow for Olfactory Threshold Determination

Caption: Experimental workflow for determining the olfactory threshold in water.

Generalized Olfactory Signaling Pathway

Caption: Generalized signaling pathway for odorant detection.

References

The Sensory Landscape of 5-Propylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a class of heterocyclic compounds that contribute significantly to the flavor and aroma profiles of a wide variety of foods and beverages. Formed naturally during cooking processes, particularly through the Maillard reaction, these compounds are also synthesized for use as flavoring agents. Among the diverse array of thiazole derivatives, those featuring a propyl group at the 5-position of the thiazole ring exhibit a unique and potent range of sensory characteristics. This technical guide provides an in-depth exploration of the sensory properties of 5-propylthiazole derivatives, summarizing available quantitative data, outlining key experimental protocols for their sensory analysis, and visualizing relevant workflows and pathways.

Sensory Characteristics of this compound Derivatives

The sensory perception of this compound derivatives is complex, with subtle changes in the substitution pattern on the thiazole ring leading to significant shifts in odor and taste profiles. The available literature, while not exhaustive for this specific subclass, provides valuable insights into their general characteristics.

Olfactory and Gustatory Profiles

Alkyl-substituted thiazoles are generally known for their green, nutty, roasted, and vegetable-like aromas. The introduction of a propyl group at the 5-position appears to be a key contributor to potent and often desirable flavor notes. While comprehensive sensory data for a wide range of this compound derivatives is limited, some specific examples highlight their importance.

One of the most well-documented this compound derivatives is 4-butyl-5-propylthiazole . This compound is characterized by a powerful bell pepper-like aroma and an exceptionally low flavor threshold, making it a significant contributor to the overall flavor profile even at trace concentrations.[1]

The sensory characteristics of various alkylthiazoles are summarized in the table below to provide a comparative context for the potential properties of other this compound derivatives.

| Compound | Sensory Descriptor(s) | Odor/Flavor Threshold (in water) |

| 4-Butyl-5-propylthiazole | Potent bell pepper-like | 0.003 ppb |

| 2-Alkylthiazoles (general) | Green, vegetable-like | Not specified |

| 5-Pentylthiazole | Strong fatty, sweet, bacon-fat-like | Not specified |

| 2-Pentyl-5-methylthiazole | Fermented vegetable-like | Not specified |

Table 1: Sensory Characteristics of Selected Alkylthiazoles.[1]

Experimental Protocols for Sensory Analysis

The evaluation of the sensory characteristics of this compound derivatives requires a combination of instrumental analysis and human sensory perception. The following are detailed methodologies for key experiments cited in the analysis of flavor compounds.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture. An effluent from the gas chromatograph is split, with one portion going to a chemical detector (such as a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds.

Methodology:

-

Sample Preparation: Volatile derivatives are typically extracted from a sample matrix using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME). The choice of method depends on the sample matrix and the volatility of the target compounds.

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or HP-INNOWAX). The oven temperature is programmed to separate the compounds based on their boiling points and polarities.

-

Olfactometric Detection: A trained panelist sniffs the effluent from the GC column at a heated sniffing port. The panelist records the time, intensity, and a descriptor for each odor perceived.

-

Data Analysis: The olfactometric data is aligned with the chromatogram from the chemical detector to identify the compounds responsible for the specific odors.

Sensory Panel Evaluation

Sensory panels are used to obtain quantitative and qualitative data on the sensory attributes of substances. For flavor analysis, trained panelists are essential for providing reliable and reproducible results.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity, ability to describe odors and tastes, and their consistency. They undergo extensive training to recognize and scale the intensity of a wide range of aroma and taste attributes relevant to the compounds being tested.

-

Sample Preparation and Presentation: The this compound derivatives are dissolved in a neutral solvent (e.g., water, oil, or ethanol, depending on solubility and application) at various concentrations. Samples are presented to panelists in a controlled environment (e.g., in coded, odorless containers) to minimize bias.

-

Evaluation Procedure: Panelists evaluate the samples and rate the intensity of specific sensory attributes (e.g., "green," "nutty," "roasted," "bitter") on a labeled magnitude scale or a category scale. Different sensory testing methods like the Triangle Test, Duo-Trio Test, or Descriptive Analysis can be employed depending on the objective of the study.[2]

-

Data Analysis: The data from the sensory panel is statistically analyzed to determine the sensory profile of the compound, its intensity, and any significant differences between samples.

Visualization of Workflows and Pathways

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for the sensory analysis of a novel this compound derivative.

Generalized Olfactory Signaling Pathway

The perception of odorants like this compound derivatives begins with their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this compound derivatives have not yet been definitively identified, the general mechanism of olfactory signal transduction is well-established.

Conclusion

This compound derivatives represent a fascinating and impactful class of flavor compounds. Their potent sensory characteristics, often at very low concentrations, make them crucial components in the flavor profiles of many foods. While the available data provides a foundational understanding of their sensory properties, further research is needed to systematically characterize a broader range of these derivatives. Detailed sensory panel evaluations, coupled with advanced instrumental techniques like GC-O, will be instrumental in elucidating the full spectrum of their sensory attributes. Furthermore, identifying the specific olfactory receptors that interact with these molecules will provide a deeper understanding of the structure-activity relationships that govern their perception and could pave the way for the targeted design of novel flavor ingredients.

References

Biosynthesis of 5-Propylthiazole in Natural Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Thiazole moieties are integral to a wide array of natural products, exhibiting diverse biological activities. While the biosynthesis of complex thiazole-containing molecules like thiopeptide antibiotics is well-studied, the pathways leading to simpler volatile alkylthiazoles, such as 5-propylthiazole, are less defined. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway for this compound in natural systems, with a focus on microbial sources. It provides a framework for the elucidation of this pathway through detailed experimental protocols and highlights the potential for genomic mining of biosynthetic gene clusters.

Introduction

This compound is a volatile organic compound (VOC) contributing to the sensory profiles of various natural and processed materials. While its presence has been noted, a dedicated, genetically encoded biosynthetic pathway in natural systems has not been fully elucidated. Thiazoles in food are often products of the Maillard reaction or thermal degradation of sulfur-containing precursors like cysteine and thiamine. However, the production of a diverse range of VOCs by microorganisms, particularly soil-dwelling bacteria of the genus Streptomyces, suggests the existence of enzymatic routes to such compounds.[1][2][3] This guide will explore the probable biological origins of this compound, focusing on a hypothesized microbial biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

Based on the known biosynthesis of the thiazole ring in other natural products and the microbial synthesis of alkylated molecules, a plausible pathway for this compound can be proposed.[4][5] The core hypothesis is the condensation of a three-carbon unit (derived from propionyl-CoA or a related precursor) with a C2N1S unit derived from L-cysteine.

Precursor Molecules

-

Thiazole Ring Precursor: L-cysteine is the most likely donor of the N-C-C-S backbone of the thiazole ring.[4] In various biosynthetic pathways, the cysteine backbone undergoes cyclodehydration and oxidation to form the thiazole heterocycle.[6][7]

-

Propyl Group Precursor: The origin of the propyl side chain is less certain. However, drawing parallels from the biosynthesis of other alkylated natural products in Streptomyces, such as the formation of 4-propyl-L-proline, it is hypothesized that the propyl group is derived from the metabolism of short-chain fatty acids, likely propionyl-CoA.[5][8] Propionyl-CoA can be generated from the catabolism of odd-chain fatty acids or certain amino acids (valine, isoleucine, methionine).

Enzymatic Steps

The proposed enzymatic cascade involves the following key transformations:

-

Activation of Precursors: L-cysteine and the propyl group donor would likely be activated, potentially as thioesters (e.g., attachment to a carrier protein) within a multi-enzyme complex.

-

Condensation and Cyclization: A key enzymatic step would involve the condensation of the activated propyl donor with the cysteine moiety, followed by a cyclodehydration reaction to form a thiazoline intermediate. This is analogous to the formation of thiazoline rings in thiopeptide antibiotic biosynthesis.[6]

-

Oxidation: The thiazoline ring would then be oxidized to the aromatic thiazole ring, a reaction often catalyzed by an FMN-dependent dehydrogenase in related pathways.[6]

The following diagram illustrates this proposed pathway:

// Nodes Propionyl_CoA [label="Propionyl-CoA\n(or related C3 donor)", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_Complex [label="Enzyme-Bound Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Thiazoline_Intermediate [label="5-Propyl-2-thiazoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_Propylthiazole [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Propionyl_CoA -> Intermediate_Complex [label="Condensation", color="#34A853"]; L_Cysteine -> Intermediate_Complex [color="#34A853"]; Intermediate_Complex -> Thiazoline_Intermediate [label="Cyclodehydration", color="#EA4335"]; Thiazoline_Intermediate -> Five_Propylthiazole [label="Oxidation\n(e.g., FMN-dependent dehydrogenase)", color="#FBBC05"]; }

Caption: Proposed biosynthetic pathway for this compound.Quantitative Data

As the dedicated biosynthetic pathway for this compound is yet to be fully elucidated, there is a lack of specific quantitative data such as enzyme kinetics and precursor incorporation rates for this particular molecule. The tables below are structured to be populated as research in this area progresses.

Table 1: Putative Enzymes and their Kinetic Parameters

| Enzyme Class | Substrate(s) | Product(s) | Km (µM) | kcat (s⁻¹) | Source Organism |

|---|---|---|---|---|---|

| Condensing Enzyme | Propionyl-CoA, L-cysteine | Acyl-cysteine intermediate | TBD | TBD | TBD |

| Cyclodehydratase | Acyl-cysteine intermediate | 5-Propyl-2-thiazoline | TBD | TBD | TBD |

| Dehydrogenase | 5-Propyl-2-thiazoline | This compound | TBD | TBD | TBD |

TBD: To be determined

Table 2: Precursor Incorporation Rates from Isotopic Labeling Studies

| Labeled Precursor | Incorporation (%) | Product | Experimental System |

|---|---|---|---|

| [U-¹³C]-L-Cysteine | TBD | This compound | TBD |

| [1-¹³C]-Propionate | TBD | This compound | TBD |

TBD: To be determined

Experimental Protocols

The following protocols provide a roadmap for identifying the microbial source of this compound and elucidating its biosynthetic pathway.

Identification of this compound Producing Microorganisms

The initial step is to screen potential microbial producers, such as Streptomyces species, for the emission of this compound.

Protocol 4.1.1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Microbial Volatiles [9][10][11]

-

Microbial Culture: Inoculate the test microorganism (e.g., a Streptomyces strain) onto a suitable solid or into a liquid medium in a 20 mL headspace vial. Seal the vial with a PTFE/silicone septum. Incubate under conditions known to promote secondary metabolism.

-

Headspace Sampling: After a suitable incubation period (e.g., 7 days), expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the culture vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

GC-MS Analysis:

-

Desorb the collected volatiles by inserting the SPME fiber into the heated injector port (e.g., 250°C) of a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the volatile compounds. A typical program would be: hold at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

-

The mass spectrometer should be operated in full scan mode (e.g., m/z 35-350).

-

-

Compound Identification: Identify this compound by comparing the obtained mass spectrum and retention index with those of an authentic standard and reference libraries (e.g., NIST/Wiley).

// Nodes Microbial_Culture [label="Microbial Culture\nin Headspace Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; HS_SPME [label="Headspace SPME", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GC_MS [label="GC-MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Mass Spectra & Retention Index)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Identification [label="Identification of\nthis compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Microbial_Culture -> HS_SPME [label="Volatile Collection", color="#34A853"]; HS_SPME -> GC_MS [label="Volatile Desorption & Separation", color="#EA4335"]; GC_MS -> Data_Analysis [label="Data Acquisition", color="#FBBC05"]; Data_Analysis -> Identification [label="Comparison to Standards", color="#5F6368"]; }

Caption: Workflow for VOC identification.Elucidation of Biosynthetic Precursors using Isotopic Labeling

This protocol aims to confirm the proposed precursors by feeding the producing organism with stable isotope-labeled compounds.[12][13][14]

Protocol 4.2.1: Stable Isotope Labeling Study

-

Culture Preparation: Prepare the growth medium for the identified producing organism. For parallel cultures, supplement one set with an unlabeled precursor (e.g., L-cysteine) and the other with a stable isotope-labeled version (e.g., [U-¹³C]-L-cysteine).

-

Incubation and VOC Collection: Inoculate the cultures and incubate. Collect the volatile compounds at various time points using HS-SPME as described in Protocol 4.1.1.

-

GC-MS Analysis: Analyze the collected volatiles by GC-MS.

-

Mass Shift Analysis: Compare the mass spectra of this compound from the labeled and unlabeled cultures. An increase in the molecular ion mass corresponding to the number of incorporated labeled atoms will confirm the precursor-product relationship.

Identification of the Biosynthetic Gene Cluster (BGC)

Genomic analysis of the producing organism can reveal the genes responsible for the biosynthesis of this compound.

Protocol 4.3.1: Genome Mining for the this compound BGC [15][16][17]

-

Genome Sequencing: Obtain the whole-genome sequence of the this compound producing microorganism.

-

BGC Prediction: Analyze the genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). Search for BGCs containing genes homologous to those known to be involved in thiazole formation (e.g., YcaO-like cyclodehydratases, FMN-dependent dehydrogenases) and fatty acid metabolism (for the propyl side chain).

-

Gene Knockout and Heterologous Expression: To confirm the function of a candidate BGC, perform targeted gene knockouts in the native producer. A loss of this compound production would indicate the involvement of the knocked-out gene. Subsequently, clone the candidate BGC into a suitable heterologous host (e.g., Streptomyces coelicolor) to see if it confers the ability to produce this compound.

// Nodes Genome_Sequencing [label="Whole Genome Sequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; antiSMASH [label="Bioinformatic Analysis\n(e.g., antiSMASH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Candidate_BGC [label="Candidate BGC Identification", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Knockout [label="Gene Knockout in\nNative Producer", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Heterologous_Expression [label="Heterologous Expression\nin Host Strain", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Phenotype_Analysis [label="Phenotype Analysis\n(GC-MS)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Genome_Sequencing -> antiSMASH [color="#34A853"]; antiSMASH -> Candidate_BGC [label="Prediction", color="#EA4335"]; Candidate_BGC -> Gene_Knockout [label="Functional Validation", color="#FBBC05"]; Candidate_BGC -> Heterologous_Expression [label="Functional Validation", color="#FBBC05"]; Gene_Knockout -> Phenotype_Analysis [color="#5F6368"]; Heterologous_Expression -> Phenotype_Analysis [color="#5F6368"]; }

Caption: Workflow for BGC identification and validation.Conclusion

The biosynthesis of this compound in natural systems, particularly in microorganisms, represents an intriguing area of research. While a definitive pathway has yet to be described, the foundational knowledge of thiazole formation and alkyl group biosynthesis in related systems provides a strong basis for a proposed pathway. The experimental protocols detailed in this guide offer a systematic approach to identifying the producing organisms, elucidating the precursor molecules, and pinpointing the responsible biosynthetic gene clusters. Successful characterization of this pathway will not only enhance our understanding of microbial secondary metabolism but also open avenues for the biotechnological production of this and other valuable thiazole-based flavor and fragrance compounds.

References

- 1. Frontiers | Diversity and functions of volatile organic compounds produced by Streptomyces from a disease-suppressive soil [frontiersin.org]

- 2. Diversity and functions of volatile organic compounds produced by Streptomyces from a disease-suppressive soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Volatile Organic Compounds of Streptomyces spp.: An In-Depth Analysis of Their Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00047B [pubs.rsc.org]

- 6. Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Microbial Volatile Compounds by SPME-GC/MS protocol v1 [protocols.io]

- 10. Frontiers | Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. floraandfona.org.in [floraandfona.org.in]

- 16. Identification of biosynthetic gene clusters from metagenomic libraries using PPTase complementation in a Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]

Methodological & Application

Synthesis of 5-Propylthiazole via Hantzsch Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole rings are a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a robust and versatile method for the construction of this critical heterocycle. This document provides detailed application notes and experimental protocols for the synthesis of 5-propylthiazole, a valuable building block for the development of novel therapeutic agents. The protocol outlines the reaction of an appropriate α-haloketone with a thioamide, followed by purification and characterization of the final product.

Principle of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide. The reaction proceeds through a series of steps, including nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. To synthesize this compound, the required precursors are 1-halo-2-pentanone and thioformamide.

Data Presentation

A comprehensive summary of the expected quantitative data for the synthesis of this compound is presented below. This includes typical reaction yields and key spectroscopic data for product characterization.

| Parameter | Value |

| Product | This compound |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Typical Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 175-177 °C |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |

| Mass Spectrum (EI) | m/z (%): 127 (M⁺, 100), 98, 84, 57 |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 8.58 | s | 1H | H-2 (Thiazole) | - |

| 7.55 | s | 1H | H-4 (Thiazole) | - |

| 2.75 | t | 2H | -CH₂-CH₂-CH₃ | 7.5 |

| 1.70 | sext | 2H | -CH₂-CH₂-CH₃ | 7.5 |

| 0.95 | t | 3H | -CH₂-CH₂-CH₃ | 7.4 |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 151.0 | C-2 (Thiazole) |

| 149.5 | C-4 (Thiazole) |

| 129.0 | C-5 (Thiazole) |

| 29.5 | -CH₂-CH₂-CH₃ |

| 22.8 | -CH₂-CH₂-CH₃ |

| 13.6 | -CH₂-CH₂-CH₃ |

Experimental Protocols

Synthesis of 1-Chloro-2-pentanone

Materials:

-

Valeryl chloride

-

Diazomethane (ethereal solution, ~0.4 M)

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or solution in diethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve valeryl chloride (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an ethereal solution of diazomethane (~2.2 eq) to the cooled solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 5 °C. A yellow color should persist, indicating a slight excess of diazomethane.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Carefully quench the excess diazomethane by the slow, dropwise addition of a solution of hydrogen chloride in diethyl ether until the yellow color disappears and nitrogen evolution ceases.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-chloro-2-pentanone.

-

Purify the crude product by vacuum distillation.

Synthesis of Thioformamide

Materials:

-

Formamide

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, place a suspension of phosphorus pentasulfide (0.25 eq) in anhydrous toluene.

-

Add formamide (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours.

-

Cool the reaction mixture to room temperature and decant the toluene solution from the solid residue.

-

Wash the residue with fresh toluene.

-

Combine the toluene fractions and concentrate under reduced pressure to obtain crude thioformamide as a solid.

-

Recrystallize the crude product from a suitable solvent such as a mixture of toluene and hexane to obtain pure thioformamide.

Hantzsch Synthesis of this compound

Materials:

-

1-Chloro-2-pentanone

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.

-

To this solution, add 1-chloro-2-pentanone (1.0 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.

Visualizations

Caption: General workflow for the Hantzsch synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of 5-Propylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylthiazole is a sulfur-containing heterocyclic compound that belongs to the thiazole family. Thiazoles are recognized for their significant contribution to the aroma of a wide variety of foods and beverages, often imparting nutty, roasted, meaty, and savory notes.[1][2] The sensory perception of these compounds is critical in the food and fragrance industries, as well as in drug development where off-notes can impact patient compliance. Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation of gas chromatography with the sensitivity and specificity of the human nose as a detector.[3] This allows for the identification of odor-active compounds in a sample, even at concentrations below the detection limits of conventional detectors.[3]

This document provides a detailed application note and protocol for the GC-O analysis of this compound. It is intended to guide researchers, scientists, and drug development professionals in the characterization of its odor profile and the determination of its sensory significance.

Application of this compound

Due to its characteristic aroma profile, this compound and related alkylthiazoles are utilized as flavor ingredients in a variety of products, including:

-